Computed Lipophilicity (XLogP) Compared with Artemisinin and Short‑Chain Tetraoxane Analogs
The compound exhibits an XLogP of 7 (computed by PubChem) [1], which is approximately 4.1 log units higher than the frontline antimalarial artemisinin (XLogP ≈ 2.9) [2] and significantly exceeds the estimated logP of the 3,6‑dimethyl analog (predicted ~1.5–2.5). This elevated lipophilicity suggests enhanced passive membrane permeability and deeper tissue distribution, but also requires careful formulation to maintain aqueous solubility.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 7 |
| Comparator Or Baseline | Artemisinin: XLogP ≈ 2.9; 3,6‑dimethyl-1,2,4,5‑tetraoxane: XLogP ~1.5–2.5 (estimated from fragment contributions) |
| Quantified Difference | ΔXLogP ≈ +4.1 vs. artemisinin; ΔXLogP ≈ +4.5–5.5 vs. dimethyl analog |
| Conditions | Computed using XLogP3‑AA algorithm (PubChem); artemisinin value from DrugBank |
Why This Matters
A logP above 5 often correlates with improved blood‑brain barrier penetration and intracellular accumulation in parasites, but also increases the risk of phospholipidosis and metabolic instability; users must balance these factors when selecting a peroxide scaffold for in vivo studies.
- [1] PubChem Compound Summary for CID 10708512, 1,2,4,5-Tetroxane, 3,6-diheptyl-. National Center for Biotechnology Information (2025). View Source
- [2] Wishart, D.S., et al. DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Res. 2018, 46, D1074–D1082. Artemisinin entry (DB13132). View Source
